

Application Notes and Protocols: N-(2,3,4-Trimethoxybenzyl)propan-2-amine

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Compound of Interest

Compound Name: N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Cat. No.: B1270603

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Introduction

N-(2,3,4-Trimethoxybenzyl)propan-2-amine is a secondary amine with potential applications in pharmaceutical and chemical research. Its structural similarity to other biologically active phenethylamines suggests its potential as an intermediate in the synthesis of novel compounds. These application notes provide a comprehensive overview of the analytical standards, methodologies for characterization, and potential biological context for **N-(2,3,4-Trimethoxybenzyl)propan-2-amine**. While a commercially available certified reference material (CRM) is not readily available, this document outlines the expected analytical profile for a high-purity research-grade standard and provides detailed protocols for its analysis.

Analytical Standards

A well-characterized analytical standard for **N-(2,3,4-Trimethoxybenzyl)propan-2-amine** should meet stringent purity requirements. The following tables summarize the key chemical and physical properties, as well as typical specifications for a high-purity standard.

Physicochemical Properties

Property	Value	Reference
Chemical Name	N-(2,3,4-Trimethoxybenzyl)propan-2-amine	N/A
Molecular Formula	C ₁₃ H ₂₁ NO ₃	[1]
Molecular Weight	239.31 g/mol	[1]
CAS Number	418782-90-8	[1]
Appearance	Colorless to pale yellow oil or solid	Typical for secondary amines
Boiling Point	308.5 ± 37.0 °C at 760 mmHg	[1]
Density	1.0 ± 0.1 g/cm ³	[1]
Flash Point	131.7 ± 16.0 °C	[1]
Solubility	Soluble in methanol, ethanol, chloroform, and other organic solvents	General chemical knowledge

Quality Control Specifications

Parameter	Specification	Method
Purity (by HPLC)	≥ 98.0%	HPLC-UV
Purity (by GC)	≥ 98.0%	GC-FID
Identity	Conforms to the structure	¹ H NMR, ¹³ C NMR, MS
Water Content	≤ 0.5%	Karl Fischer Titration
Residual Solvents	To be specified based on synthesis	GC-HS
Related Substances	Individual impurity ≤ 0.1%, Total impurities ≤ 0.5%	HPLC-UV, GC-MS

Experimental Protocols

The following protocols are provided as examples for the analysis of **N-(2,3,4-Trimethoxybenzyl)propan-2-amine**. These methods are based on established analytical techniques for similar compounds and should be validated for their intended use according to ICH guidelines[2][3].

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

This method is suitable for determining the purity of **N-(2,3,4-Trimethoxybenzyl)propan-2-amine** and for quantifying related substances.

Instrumentation and Conditions:

Parameter	Condition
HPLC System	Agilent 1260 Infinity or equivalent with UV detector
Column	Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 220 nm and 280 nm
Injection Volume	10 µL

Sample Preparation:

- Prepare a stock solution of **N-(2,3,4-Trimethoxybenzyl)propan-2-amine** at a concentration of 1.0 mg/mL in methanol.

- For purity analysis, dilute the stock solution to 0.1 mg/mL with the mobile phase.
- For related substance analysis, use the stock solution at 1.0 mg/mL.

Data Analysis:

- Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components.
- Identify and quantify impurities using a reference standard for each known impurity, or by using relative response factors if standards are not available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Analysis

GC-MS is a powerful technique for the identification of **N-(2,3,4-Trimethoxybenzyl)propan-2-amine** and for the analysis of volatile impurities.

Instrumentation and Conditions:

Parameter	Condition
GC-MS System	Agilent 7890B GC with 5977A MSD or equivalent
Column	HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Inlet Temperature	280 °C
Injection Mode	Split (20:1)
Injection Volume	1 µL
Oven Program	80 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Transfer Line Temp	280 °C
MS Source Temp	230 °C
MS Quad Temp	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	40 - 450 m/z

Sample Preparation:

- Dissolve the sample in methanol or dichloromethane to a concentration of 0.1 mg/mL.
- Inject directly into the GC-MS system.

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak (M^+) at m/z 239. Key fragments would likely arise from the cleavage of the benzylic C-N bond, leading to a prominent ion at m/z 181 (the trimethoxybenzyl cation) and the isopropylamine fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of **N-(2,3,4-Trimethoxybenzyl)propan-2-amine**.

Instrumentation and Conditions:

Parameter	Condition
NMR Spectrometer	Bruker Avance III 400 MHz or equivalent
Solvent	Chloroform-d (CDCl_3) or Methanol-d ₄ (CD_3OD)
Reference	Tetramethylsilane (TMS) at 0.00 ppm
Experiments	^1H NMR, ^{13}C NMR, COSY, HSQC, HMBC

Sample Preparation:

- Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent.

Expected Chemical Shifts (^1H NMR in CDCl_3):

Protons	Expected Chemical Shift (ppm)	Multiplicity	Integration
Aromatic (2H)	δ 6.5 - 7.0	m	2H
Methoxy (3H)	δ ~3.8-3.9	s	3H
Methoxy (3H)	δ ~3.8-3.9	s	3H
Methoxy (3H)	δ ~3.8-3.9	s	3H
Benzylic CH_2	δ ~3.7	s	2H
Isopropyl CH	δ ~2.8	septet	1H
Amine NH	δ ~1.5-2.5 (broad)	s	1H
Isopropyl CH_3 (6H)	δ ~1.1	d	6H

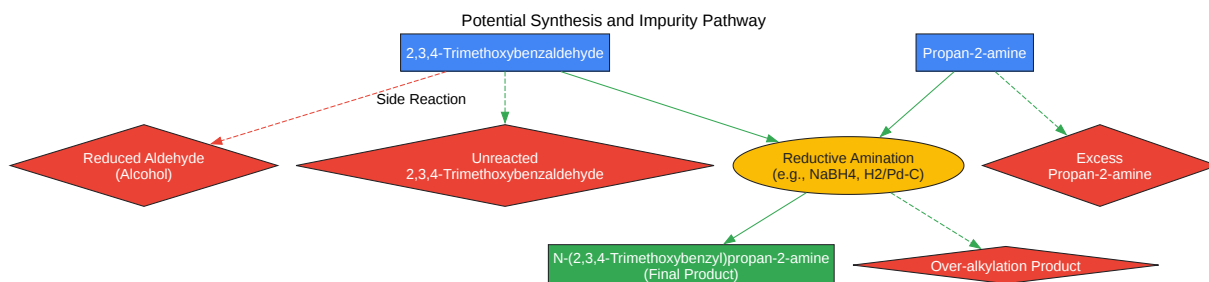
Potential Impurities

The following table lists potential process-related impurities that may be present in **N-(2,3,4-Trimethoxybenzyl)propan-2-amine**, based on a common synthetic route involving reductive amination of 2,3,4-trimethoxybenzaldehyde with propan-2-amine.

Impurity Name	Structure	Potential Source
2,3,4-Trimethoxybenzaldehyde	Unreacted starting material	
Propan-2-amine	Excess reagent	
N,N-Di-(2,3,4-trimethoxybenzyl)propan-2-amine	Over-alkylation	
2,3,4-Trimethoxybenzyl alcohol	Reduction of the aldehyde	

Visualizations

Synthesis and Impurity Formation Pathway

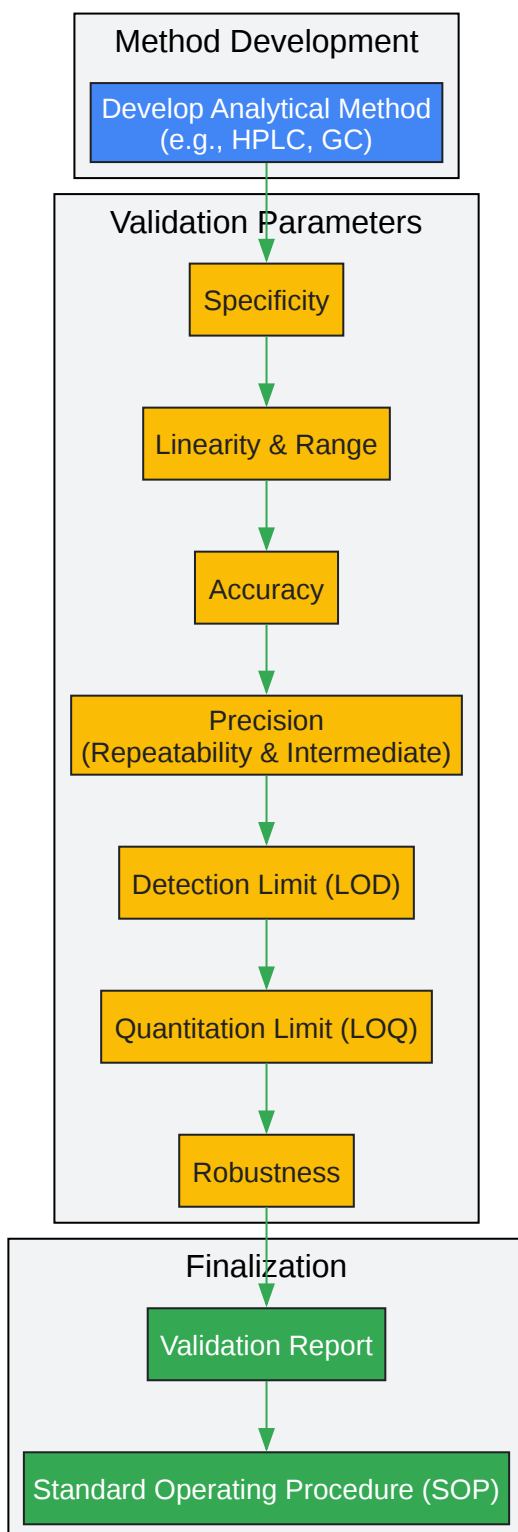


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Caption: A potential synthetic route and sources of impurities.

Analytical Method Validation Workflow

Analytical Method Validation Workflow (ICH Q2(R1))



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Caption: Workflow for analytical method validation.

Biological Context and Signaling Pathways

Direct studies on the biological activity and signaling pathways of **N-(2,3,4-Trimethoxybenzyl)propan-2-amine** are limited in publicly available literature. However, the trimethoxybenzyl moiety is present in compounds with known biological activities. For instance, some trimethoxyphenyl derivatives have been investigated for their potential as anticancer agents[1]. Additionally, a more complex compound containing a 2,3,4-trimethoxybenzyl group, N1-(2,3,4-trimethoxybenzyl)-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine, has shown actoprotective activity, which is the ability to enhance physical performance under strenuous conditions[4].

Given the structural relationship to other phenethylamines, it is plausible that **N-(2,3,4-Trimethoxybenzyl)propan-2-amine** could interact with various receptors and enzymes within the central nervous system. Further research is required to elucidate its specific molecular targets and pharmacological profile.

Conclusion

These application notes provide a framework for the analytical characterization of **N-(2,3,4-Trimethoxybenzyl)propan-2-amine**. The provided protocols for HPLC, GC-MS, and NMR serve as a starting point for researchers to develop and validate their own methods for quality control and research purposes. While the biological activity of this specific compound is not yet well-defined, its structural motifs suggest that it may be a valuable compound for further investigation in drug discovery and development.

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References

- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Study of the N1-(2,3,4-Trimethoxybenzyl)-N2-{2-[(2,3,4-Trimethoxybenzyl)Amine]Ethyl}-1,2-Ethandiamine Compound Effect on the Physical Performance of Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
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